molecular formula C18H15N3O5S2 B2974779 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate CAS No. 896014-08-7

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate

Cat. No. B2974779
CAS RN: 896014-08-7
M. Wt: 417.45
InChI Key: BXNAXFDLXGKYKI-UHFFFAOYSA-N
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Description

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate is a useful research compound. Its molecular formula is C18H15N3O5S2 and its molecular weight is 417.45. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds related to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate have shown potential in anticancer activities. For instance, fluoro-substituted benzo[b]pyran derivatives have demonstrated anti-lung cancer activity. The synthesized compounds were tested against human cancer cell lines, including lung, breast, and CNS cancer, showing significant anticancer activity at low concentrations (Hammam, El-Salam, Mohamed, & Hafez, 2005). Another study focused on the synthetic and theoretical aspects of new Dimroth rearrangement of 6-aminopyran-2-ones to 6-hydroxypyridin-2-ones via carbamoyl ketenes, which could be related to potential anticancer applications (Subbotina, Fabian, Tarasov, Volkova, & Bakulev, 2005).

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives related to the chemical structure have been explored. These complexes exhibit significant antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Synthesis and Insecticidal Assessment

Studies have been conducted on the synthesis of heterocycles incorporating a thiadiazole moiety for insecticidal purposes. These studies provide insights into the potential applications of similar compounds in the field of agriculture and pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Nitric Oxide Synthase Inhibition

Research has been conducted on pyrazoline and thiadiazoline heterocycles, closely related to the chemical structure , for their inhibitory activities against nitric oxide synthase, which is significant for various pharmacological applications (Arias, Camacho, Carrión, Chayah, Romero, Duarte, & Gallo, 2018).

Antimicrobial Activity

The development of novel compounds with pyridinyl, quinazolinyl, azetidinonyl, and thiazolidinonyl triazoles showcases their potential as antimicrobial agents. These compounds, sharing structural similarities with the compound , could offer insights into new antimicrobial therapies (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Fungicidal Activity

Research on 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles), which are structurally related to the compound , has revealed potential fungicidal activity against rice sheath blight, indicating the compound's agricultural applications (Chen, Li, & Han, 2000).

properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-10-4-3-5-12(6-10)16(24)26-15-8-25-13(7-14(15)23)9-27-18-21-20-17(28-18)19-11(2)22/h3-8H,9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNAXFDLXGKYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate

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